molecular formula C12H18N4O2 B1590056 2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol CAS No. 80584-88-9

2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol

Cat. No.: B1590056
CAS No.: 80584-88-9
M. Wt: 250.3 g/mol
InChI Key: HHYPDQBCLQZKLI-UHFFFAOYSA-N
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Description

2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol (CAS 80584-88-9; EC 279-501-3) is a benzotriazole derivative featuring a bisethanol imino group and a methyl-substituted benzotriazole moiety. This compound is widely utilized as a corrosion inhibitor, particularly in copper protection for integrated circuit manufacturing and resist stripping formulations . Its molecular formula is C₁₂H₁₈N₄O₂, with a molecular weight of 250.30 g/mol. Structurally, the methyl group at the 5-position of the benzotriazole ring distinguishes it from positional isomers and analogs, influencing its electronic properties and binding affinity to metal surfaces .

Properties

IUPAC Name

2-[2-hydroxyethyl-[(5-methylbenzotriazol-1-yl)methyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-10-2-3-12-11(8-10)13-14-16(12)9-15(4-6-17)5-7-18/h2-3,8,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYPDQBCLQZKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869006
Record name 2,2'-{[(5-Methyl-1H-benzotriazol-1-yl)methyl]azanediyl}di(ethan-1-ol)
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Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80584-88-9
Record name 1-[[Bis(2-hydroxyethyl)amino]methyl]-5-methyl-1H-benzotriazole
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Record name 1-((Bis(2-hydroxyethyl)amino)methyl)-5-methyl-1H-benzotriazole
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Record name 2,2'-{[(5-Methyl-1H-benzotriazol-1-yl)methyl]azanediyl}di(ethan-1-ol)
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Record name 2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol
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Record name 1-((BIS(2-HYDROXYETHYL)AMINO)METHYL)-5-METHYL-1H-BENZOTRIAZOLE
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Preparation Methods

General Synthetic Route

The preparation of the target compound involves the condensation of 5-methyl-1H-benzotriazole with ethylene glycol derivatives, typically ethylene glycol or its chlorinated derivatives, under catalyzed conditions to form the imino linkage and introduce the bisethanol moiety.

  • Key Reaction : Nucleophilic substitution or condensation between 5-methyl-1H-benzotriazole and ethylene glycol derivatives.
  • Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.
  • Reaction Conditions : Heating to specific temperatures (often moderate heating around 80–120 °C) for several hours to ensure complete conversion.
  • Purification : The product is purified by standard methods such as recrystallization or column chromatography.

Industrial Scale Production

Industrial production adapts the laboratory method with optimizations:

  • Continuous Monitoring : Reaction parameters such as temperature, pH, and reaction time are tightly controlled.
  • Yield Optimization : Adjustments in catalyst concentration and solvent choice improve yield and purity.
  • Solvent Use : Polar protic solvents, including water or alcohols, are preferred for compatibility and safety.
  • Example : The reaction of 5-methyl-1H-benzotriazole with ethylene glycol in the presence of a catalyst under reflux conditions, followed by isolation of the bisethanol derivative.

Reaction Scheme Summary

Step Reactants Conditions Outcome
1 5-Methyl-1H-benzotriazole + Ethylene glycol Heating (80–120 °C), catalyst (acid/base) Formation of imino bisethanol linkage
2 Purification Recrystallization/Chromatography Pure this compound

Reaction Analysis and Mechanistic Insights

  • The reaction proceeds via nucleophilic attack of the benzotriazole nitrogen on the electrophilic carbon of ethylene glycol or its derivative, forming an imino linkage.
  • The bisethanol moiety is introduced through the hydroxyethyl groups of ethylene glycol.
  • The methyl substituent on the benzotriazole ring influences reactivity and steric effects, which can affect reaction kinetics and product stability.
  • The reaction is generally selective, producing the desired bisethanol derivative with minimal side products under optimized conditions.

Data Table: Physical and Chemical Properties Relevant to Preparation

Property Value
Molecular Formula C12H18N4O2
Molecular Weight 250.297 g/mol
Density 1.29 g/cm³
Boiling Point 488.2 °C at 760 mmHg
Melting Point Not available
Index of Refraction 1.623
Polar Surface Area (PSA) 74.41 Ų

These properties guide the choice of solvents and reaction conditions during synthesis.

Research Findings and Optimization Notes

  • Catalyst Selection : Acidic catalysts can increase reaction rates but may lead to side reactions; basic catalysts offer milder conditions.
  • Solvent Effects : Polar protic solvents such as water or alcohols enhance solubility of reactants and facilitate the condensation reaction.
  • Temperature Control : Maintaining moderate temperatures prevents decomposition of sensitive intermediates.
  • Purity Considerations : Impurities may arise from incomplete reaction or side reactions; purification steps are critical for isolating high-purity product.
  • Industrial Relevance : The compound is used as a corrosion inhibitor and in photoresist stripping solutions, demanding high purity and consistent quality, which influences production protocols.

Chemical Reactions Analysis

Types of Reactions

2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol is used in various scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound is used in studies related to enzyme inhibition and molecular interactions.

  • Industry: : The compound is used in the production of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism by which 2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Benzotriazole Derivatives

Property 5-Methyl Derivative (CAS 80584-88-9) 4-Methyl Derivative (CAS 80584-89-0)
Molecular Formula C₁₂H₁₈N₄O₂ C₁₂H₁₈N₄O₂
Molecular Weight 250.30 g/mol 250.30 g/mol
Key Application Copper corrosion inhibition Industrial anticorrosive formulations
Regulatory Status Listed in EINECS/EC Inventory Listed in EINECS/EC Inventory

Functional Analogues: Substituted Benzotriazoles

Methyl Tolytriazole and Ethyl Derivatives

Compounds like 2,2'-[[(methyl-1H-benzotriazol-1-YL)methyl]imino]bismethanol (CAS 88477-37-6) and ethyl-substituted analogs differ in the alkyl chain length or hydroxyl group substitution. These modifications alter hydrophobicity and solubility:

  • Shorter alkyl chains (e.g., methyl) improve aqueous solubility, favoring use in water-based slurries .
  • Ethyl derivatives may enhance lipid solubility, expanding utility in organic solvent-based systems .

DISPERSE BROWN 1 (CI 11152)

Though structurally distinct, DISPERSE BROWN 1 (CAS 23355-64-8) shares the bisethanol imino group. However, its nitro and chloro substituents render it a hair dye rather than a corrosion inhibitor. Key differences include:

  • Regulatory restrictions : Classified as a hair dye with specific safety protocols .

Non-Benzotriazole Bisethanol Imino Compounds

2,2'-[[3,5-bis(tert-butyl)phenyl]imino]bisethanol (CAS 64153-50-0)

This compound features bulky tert-butyl groups, increasing its molecular weight to 293.44 g/mol . The steric hindrance reduces metal-binding efficiency but may improve stability in high-temperature environments .

Table 2: Performance in Copper Corrosion Inhibition

Compound Inhibition Efficiency (%) Key Advantage Reference
5-Methyl derivative >95% (synergistic with K-oleate) High adsorption on Cu surfaces Hu et al. (2020)
Methyl Tolytriazole ~85% Cost-effective
tert-Butyl derivative <70% Thermal stability

Biological Activity

2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol (CAS Number: 80584-88-9) is a compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, applications, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₈N₄O₂
Molecular Weight250.297 g/mol
Density1.29 g/cm³
Boiling Point488.2 °C at 760 mmHg
Flash PointNot available

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its role as a corrosion inhibitor and its potential pharmacological effects .

Corrosion Inhibition

This compound is noted for its ability to form a protective layer on metal surfaces, thereby preventing corrosion. This property is particularly useful in industrial applications where metal components are exposed to harsh environments. The mechanism involves the adsorption of the compound onto the metal surface, which inhibits electrochemical reactions that lead to corrosion .

Pharmacological Potential

Recent studies suggest that the compound may exhibit several pharmacological effects, including:

  • Antioxidant Activity : The presence of the benzotriazole moiety is associated with antioxidant properties that may protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may have activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial applications .
  • Toxicological Concerns : While it shows potential benefits, it is also recognized as harmful if swallowed and may cause serious eye damage, indicating a need for careful handling and usage .

Case Studies

Several studies have explored the biological activities of related compounds or derivatives of this compound:

  • Antioxidant Studies : Research has demonstrated that benzotriazole derivatives can scavenge free radicals effectively. In vitro assays showed significant antioxidant activity, suggesting potential applications in pharmaceuticals aimed at reducing oxidative stress-related diseases.
  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial properties of benzotriazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited substantial inhibitory effects, warranting further exploration into their use as antimicrobial agents.
  • Corrosion Resistance Testing : Industrial applications have highlighted this compound's effectiveness in protecting metals from corrosion in saline environments. Tests showed a marked reduction in corrosion rates when treated with this compound compared to untreated controls.

Q & A

Basic: What analytical methods are recommended for identifying and characterizing 2,2'-[[(5-methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the structure, focusing on peaks corresponding to the benzotriazole ring (δ ~7.5–8.5 ppm for aromatic protons) and the bisethanol backbone (δ ~3.5–4.0 ppm for -CH2_2-O and δ ~2.5–3.0 ppm for -N-CH2_2- groups) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve degradation products .
  • X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can resolve bond lengths and angles, particularly the imino-bisethanol linkage and benzotriazole orientation .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if airborne particles are generated .
  • Ventilation: Work in a fume hood to minimize inhalation risks, as the compound may induce allergic reactions (e.g., respiratory or dermal sensitization) .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing due to slipping hazards .

Advanced: How does this compound function as a corrosion inhibitor in copper chemical-mechanical planarization (CMP) slurries?

Answer:

  • Mechanism: The benzotriazole moiety chelates copper ions, forming a protective film on the surface, while the bisethanol group enhances solubility in alkaline slurries. Synergy with surfactants (e.g., potassium oleate) improves inhibition efficiency by reducing surface roughness .
  • Experimental Validation:
    • Electrochemical Tests: Use electrochemical impedance spectroscopy (EIS) and Tafel polarization to quantify inhibition efficiency (e.g., >90% at 0.1 mM concentration in H2_2O2_2-based slurries) .
    • Surface Analysis: Atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) confirm film thickness (~5 nm) and composition (Cu-BTA complexes) .
    • Computational Modeling: Density functional theory (DFT) calculates adsorption energies (-2.5 eV for Cu(111) surfaces) and identifies reactive sites (e.g., N atoms in benzotriazole) .

Advanced: What gaps exist in toxicological data for this compound, and how can they be addressed?

Answer:

  • Identified Gaps: Current safety data sheets lack conclusive evidence for mutagenicity, carcinogenicity, and reproductive toxicity due to insufficient in vivo/in vitro studies .
  • Proposed Studies:
    • Ames Test: Assess mutagenicity using Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix).
    • In Vitro Cytotoxicity: Screen human cell lines (e.g., HEK293) via MTT assays to determine IC50_{50} values.
    • Subchronic Toxicity: Conduct 90-day rodent studies (OECD Guideline 408) to evaluate organ-specific effects at varying doses (10–100 mg/kg/day) .

Advanced: How can synthetic routes for this compound be optimized for higher yield and purity?

Answer:

  • Reaction Optimization:
    • Solvent Selection: Use ethanol or methanol for reflux reactions to enhance solubility of intermediates (e.g., 5-methyl-1H-benzotriazole derivatives) .
    • Catalysis: Employ KOH (0.5–1.0 eq) to accelerate imino-bisethanol bond formation. Monitor progress via TLC (chloroform:methanol = 7:3) .
  • Purification: Recrystallize from ethanol/water mixtures (3:1 v/v) to remove unreacted starting materials. Purity >98% can be confirmed via HPLC .

Advanced: What methodologies are suitable for studying environmental persistence and biodegradation?

Answer:

  • Biodegradation Assays: Perform OECD 301B (CO2_2 Evolution Test) to measure mineralization rates in aqueous systems. Monitor via gas chromatography for CO2_2 production over 28 days .
  • Hydrolysis Studies: Assess stability at pH 4–9 (buffered solutions) using LC-MS to detect degradation products (e.g., 5-methylbenzotriazole or ethanolamine derivatives) .
  • Ecotoxicity: Evaluate acute toxicity to Daphnia magna (OECD 202) and algae (OECD 201) to determine EC50_{50} values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol
Reactant of Route 2
Reactant of Route 2
2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol

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